Milenperone

Übersicht

Beschreibung

Milenperon ist ein Dopaminrezeptor-Antagonist, der in erster Linie wegen seines Potenzials als Antipsychotikum untersucht wurde. Es wurde auf seine Wirksamkeit bei der Bewältigung von aggressivem Verhalten bei Patienten mit Epilepsie und Alkoholismus untersucht . Milenperon hat in klinischen Studien vielversprechende Ergebnisse für die Kontrolle von Verhaltensstörungen gezeigt, was es zu einer interessanten Verbindung in der Neuropsychopharmakologie macht .

Vorbereitungsmethoden

Die Synthese von Milenperon umfasst mehrere Schlüsselschritte. Eine Syntheseroute umfasst die Reaktion von 4-(4-Fluorbenzoyl)piperidin mit Chloroform und 4-Methyl-2-pentanon, gefolgt von der Zugabe von 5-Chlor-1,3-dihydro-2H-benzimidazol-2-on . Das Reaktionsgemisch wird über Nacht gerührt und unter Rückfluss erhitzt und dann durch Säulenchromatographie mit einem Gemisch aus Trichlormethan und Methanol als Elutionsmittel gereinigt . Das Endprodukt wird aus 4-Methyl-2-pentanon kristallisiert .

Analyse Chemischer Reaktionen

Milenperon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Milenperon kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von Milenperon verändern, wodurch seine pharmakologischen Eigenschaften beeinflusst werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Management of Aggressive Behavior

Several studies have evaluated the efficacy of milenperone in reducing aggressive behavior in patients with psychiatric disorders.

- Study on Oligophrenic Patients : A double-blind randomized pilot study involving 21 oligophrenic patients assessed this compound's antiaggressive effects. Patients received a dosage of 20 mg daily for six weeks. Although aggressiveness scores decreased in the this compound group compared to placebo, statistical significance was not achieved due to high variability in results and small sample size .

- Psychogeriatric Patients : Another study involving 20 non-psychotic psychogeriatric patients administered this compound at escalating doses (5 mg to 10 mg daily). The results indicated a significant reduction in aggressiveness scores on the Paranoid Belligerence Scale when the dosage was increased, though side effects remained stable throughout the study .

Side Effects Profile

Clinical trials have reported a relatively low incidence of side effects with this compound compared to traditional neuroleptics. Side effects observed included mild sedation and gastrointestinal disturbances, which did not significantly increase with higher doses .

Comparative Efficacy Studies

A comprehensive review of pharmacological interventions for managing psychotic symptoms highlighted this compound's potential as an effective alternative to conventional treatments like haloperidol. In comparative studies, this compound demonstrated similar efficacy in reducing symptoms but with a more favorable side effect profile .

Long-Term Use Observations

Long-term studies indicate that this compound may be beneficial for chronic conditions where aggression is prevalent, such as dementia-related disorders. Its sustained use showed improvements in behavioral symptoms without significant cognitive decline or exacerbation of psychotic features .

Research Findings and Data Tables

| Study Type | Sample Size | Dosage (mg/day) | Duration (weeks) | Outcome Measure | Results Summary |

|---|---|---|---|---|---|

| Oligophrenic Patients | 21 | 20 | 6 | Paranoid Belligerence Scale | Decreased aggressiveness scores (not significant) |

| Psychogeriatric Patients | 20 | 5-10 | 6 | Visual Analogue Line | Significant decrease in aggression at higher dose |

| Comparative Efficacy | Varies | Varies | Varies | Various psychiatric scales | Similar efficacy to haloperidol with fewer side effects |

Wirkmechanismus

Milenperone exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor . By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter associated with aggression and psychosis. This mechanism helps in controlling aggressive behavior and other psychiatric symptoms. Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Milenperon ist strukturell verwandt mit anderen Butyrophenonderivaten wie Haloperidol und Spiperon . Im Vergleich zu diesen Verbindungen hat Milenperon ein einzigartiges Profil aufgrund seiner selektiven Wirkung auf Dopaminrezeptoren und seiner Wirksamkeit bei der Behandlung von aggressivem Verhalten ohne signifikante Nebenwirkungen . Weitere ähnliche Verbindungen sind:

Haloperidol: Ein weit verbreitetes Antipsychotikum mit einem breiteren Wirkungsspektrum, aber einem höheren Risiko für extrapyramidale Nebenwirkungen.

Die selektive Wirkung und das geringere Nebenwirkungsprofil von Milenperon machen es zu einem vielversprechenden Kandidaten für spezifische psychiatrische Anwendungen.

Biologische Aktivität

Milenperone is a novel compound primarily recognized for its role as a dopamine receptor antagonist, particularly targeting the D2 receptor. Its development has focused on potential applications in treating aggressive behaviors associated with neurological disorders, such as epilepsy and alcoholism. This article will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its pharmacological effects mainly through the antagonism of dopamine receptors. By blocking the D2 receptor, it modulates dopaminergic activity, which is crucial in managing aggressive behaviors. This mechanism is similar to other antipsychotic medications but may offer a more selective profile with fewer side effects.

Comparison with Other Antipsychotics

| Compound | Mechanism of Action | Side Effects Profile |

|---|---|---|

| This compound | D2 receptor antagonist | Lower risk of extrapyramidal symptoms |

| Haloperidol | Broad-spectrum antagonist | Higher risk of extrapyramidal symptoms |

| Spiperone | Potent D2 antagonist | Limited use due to side effects |

Research Findings

- Aggressive Behavior Management : A double-blind randomized pilot study evaluated the effects of this compound on aggressive behavior in 20 non-psychotic psychogeriatric patients. The study found that this compound significantly reduced aggressiveness scores on the Paranoid Belligerence Scale when administered at higher doses (10 mg daily) over six weeks, without increasing side effects compared to placebo .

- Neuroprotective Effects : In additional studies, this compound has shown promise in reducing impulsivity and irritability in patients with neurological disorders. Its neuroprotective properties may also play a role in managing symptoms associated with epilepsy.

Case Study Example

A notable case involved a pediatric patient exhibiting severe distress and arrhythmias. Despite conventional treatments, the introduction of this compound was suggested as an experimental option to manage aggressive behavior linked to underlying neurological issues. While specific outcomes from this case were not detailed, it highlights the compound's potential application in critical care settings .

Pharmacological Profile

This compound's pharmacological profile includes various chemical reactions that can modify its activity:

- Oxidation : Can lead to different oxidation products.

- Reduction : Alters functional groups, potentially changing pharmacological properties.

- Substitution : Modifications can create derivatives with varying biological activities.

These reactions are essential for understanding how this compound interacts within biological systems and its potential for further development.

Eigenschaften

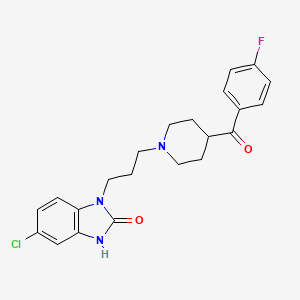

IUPAC Name |

6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBESQBZOXMCXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208560 | |

| Record name | Milenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59831-64-0 | |

| Record name | Milenperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milenperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milenperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.